Thiorphan Methoxyacetophenone-13C,d3 Derivative

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

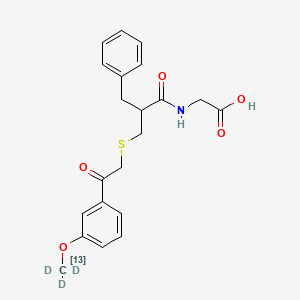

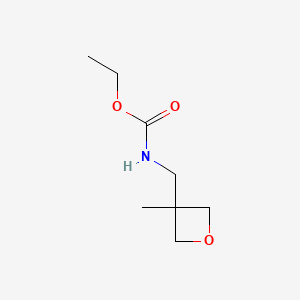

Thiorphan Methoxyacetophenone-13C,d3 Derivative is a chemical compound with the molecular formula C21H23NO5S . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H23NO5S . The molecular weight of this compound is 405.488.Applications De Recherche Scientifique

Pharmacological Effects of Paeonol Derivatives

Paeonol, a component similar in naming structure to the requested compound, has been identified for its wide range of pharmacological activities. Studies have shown that derivatives of Paeonol exhibit antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant effects. The research progress on these derivatives has been systematically reviewed, indicating a potential area of interest for similar compounds (Wang et al., 2020).

Environmental Impact and Toxicities of Benzophenone-3

While not directly related to therapeutic applications, the study on Benzophenone-3, a common component in sunscreen products, highlights the importance of understanding the environmental fate and toxicological effects of chemical derivatives. This research provides a comprehensive review of the physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects of Benzophenone-3 and its metabolites, emphasizing the need for further studies on the environmental monitoring and potential consequences of long-term exposure (Kim & Choi, 2014).

Clinical Use of Racecadotril and Its Metabolite Thiorphan

Racecadotril, an inhibitor of the enzyme neutral endopeptidase, has been explored for its analgesic, cardiovascular, and anti-diarrheal effects in both animal models and patients. The active metabolite of Racecadotril, Thiorphan, which does not cross the blood-brain-barrier, has shown consistent effectiveness in the treatment of acute diarrhea. This review of Racecadotril's pharmacodynamics, pharmacokinetics, and clinical effects provides insight into the application of enzyme inhibitors in therapeutics (Eberlin et al., 2012).

Synthesis and Applications of Thiophene Derivatives

Research on Thiophene derivatives, which share structural similarities with many pharmacologically active compounds, has been significant for their applications in medicinal chemistry. This review discusses the synthesis of Thiophene derivatives and their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. It also touches on their use in organic materials due to their electronic properties (Xuan, 2020).

Mécanisme D'action

Target of Action

Thiorphan Methoxyacetophenone-13C,d3 Derivative, also known as DTXSID50858477, is a potent inhibitor of membrane metalloendopeptidase (enkephalinase) . Enkephalinase is an enzyme that degrades enkephalins, which are endogenous opioid peptides that modulate the body’s response to pain.

Mode of Action

The compound interacts with its target, enkephalinase, by inhibiting its activity. This inhibition results in an increase in the concentration of enkephalins. The increased enkephalin levels potentiate morphine-induced analgesia and attenuate naloxone-precipitated withdrawal symptoms .

Result of Action

The inhibition of enkephalinase by this compound leads to an increase in enkephalin levels. This results in potentiated morphine-induced analgesia and attenuated naloxone-precipitated withdrawal symptoms, indicating a potential role for this compound in pain management and opioid withdrawal treatment .

Propriétés

IUPAC Name |

2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i1+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFBMQMMAFLEHC-KQORAOOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858477 |

Source

|

| Record name | N-(2-{[(2-{3-[(~13~C,~2~H_3_)Methyloxy]phenyl}-2-oxoethyl)sulfanyl]methyl}-3-phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1329837-24-2 |

Source

|

| Record name | N-(2-{[(2-{3-[(~13~C,~2~H_3_)Methyloxy]phenyl}-2-oxoethyl)sulfanyl]methyl}-3-phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)